Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it functions as a critical brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome via interactions with adaptor proteins SLP-76 and Gads. This recruitment facilitates phosphorylation by ZAP-70 at tyrosine 379, enabling HPK1 to bind SLP-76 and achieve full catalytic activity through autophosphorylation at threonine 165 and serine 171 [1] [4]. Activated HPK1 phosphorylates SLP-76 at serine 376, creating a binding site for 14-3-3 proteins. This phosphorylation triggers ubiquitin-mediated degradation of SLP-76, destabilizing the TCR signaling complex and terminating downstream signal transduction [1] [9]. Consequently, HPK1 activation suppresses key pathways such as PLCγ1, ERK, and NF-κB, ultimately dampening T-cell proliferation, cytokine production (e.g., IL-2), and cytotoxic activity [4] [7]. Genetic knockout of HPK1 in Jurkat T cells augments TCR-induced ERK phosphorylation by >70%, while reconstitution with wild-type HPK1—but not kinase-dead mutants (K46E)—restores immunosuppression [4]. This mechanistic hierarchy positions HPK1 as a master negative regulator of proximal TCR signaling.
Table 1: Key Molecular Interactions in HPK1-Mediated TCR Suppression
HPK1 Domain/Residue | Interacting Molecule | Functional Consequence |
---|---|---|
Kinase domain (T165, S171) | Autophosphorylation | Full catalytic activation |
Phosphorylated Y379 | SLP-76 SH2 domain | Recruitment to LAT signalosome |
Activated kinase domain | SLP-76 S376 | Phosphorylation-induced 14-3-3 binding |
N-terminal domain | LAT/Gads adaptors | Lipid raft localization |
Beyond cell-intrinsic T-cell suppression, HPK1 enables tumor immune evasion through multifaceted regulation of the tumor microenvironment (TME). In dendritic cells (DCs), HPK1 inactivation enhances costimulatory molecule expression (CD80/CD86) and proinflammatory cytokine secretion (IL-12), improving antigen presentation and T-cell priming [3] [9]. Conversely, HPK1 activity in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) reinforces immunosuppressive phenotypes. Notably, prostaglandin E2 (PGE2)—a factor overproduced by COX-2-expressing tumors like lung adenocarcinoma—activates HPK1 via EP2/EP4 receptors. This activation suppresses T-cell proliferation and IL-2 synthesis by >50%, facilitating tumor progression [1] [6]. In HPK1-knockout mice, PGE2 fails to inhibit T-cell responses, and Lewis lung carcinoma (LLC) growth is significantly attenuated due to enhanced tumor-infiltrating lymphocyte (TIL) activity [6]. Additionally, HPK1 intersects with TGF-β signaling to promote regulatory T-cell (Treg) differentiation and stromal fibrosis, further cementing immunosuppressive TME landscapes [3] [8].
Table 2: HPK1-Dependent Immune Cell Dysfunction in the TME
Immune Cell Type | HPK1-Mediated Dysfunction | Tumor-Promoting Consequence |
---|---|---|
CD8+ T cells | Suppressed IL-2/IFN-γ production, increased exhaustion markers | Impaired cytotoxic activity |
Dendritic cells | Reduced CD80/CD86 and IL-12 expression | Inefficient T-cell priming |
MDSCs/TAMs | Enhanced arginase-1/PD-L1 expression | T-cell inhibition and stromal remodeling |
Regulatory T cells | TGF-β-induced differentiation | Immune tolerance |
Pharmacological HPK1 inhibition demonstrates robust synergy with immune checkpoint blockade (ICB) by counteracting adaptive resistance mechanisms. In syngeneic MC38 (colon adenocarcinoma) and GL261 (glioma) models, HPK1-knockout mice exhibit 80–90% tumor growth inhibition when treated with anti-PD-L1 antibodies, versus 40–50% with ICB monotherapy [1] [5]. The orally active inhibitor DS21150768 reverses PGE2-induced T-cell suppression and synergizes with anti-PD-1 to eradicate low-antigenicity tumors. Using ovalbumin-derived altered peptide ligands (APLs), DS21150768 enhanced T-cell responses to low-affinity antigens by 3–5 fold, expanding the TCR recognition repertoire beyond immunodominant epitopes [5]. Similarly, the diaminopyrimidine carboxamide inhibitor compound 1 (HPK1 IC₅₀ = 0.5 nM) elevated IL-2 production in human PBMCs by 10-fold and potentiated anti-tumor efficacy of CTLA-4 blockade in vivo [7]. Mechanistically, HPK1 inhibitors reverse PD-1-induced SLP-76 dephosphorylation, sustaining TCR signaling despite checkpoint ligation [9]. This synergy is underscored by increased CD8+ T-cell infiltration (2–3 fold), granzyme B expression, and myeloid cell reprogramming in combinatorial regimens.
Table 3: In Vivo Efficacy of HPK1 Inhibitors Combined with ICB
Tumor Model | HPK1 Inhibitor | Combination Therapy | Efficacy (vs. Monotherapy) |
---|---|---|---|
MC38 colon cancer | NDI-101150 | Anti-PD-1 | 95% tumor growth inhibition (+45%) |
Lewis lung carcinoma | DS21150768 | Anti-PD-1 | Complete regression in 40% of mice |
GL261 glioma | Compound 1 | Anti-CTLA-4 | Survival prolongation by >100% |
B16-F10 melanoma | BGB-15025 | Anti-PD-L1 | 70% reduction in metastatic nodules |
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7